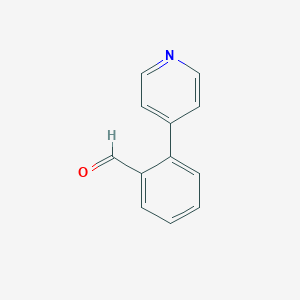

2-(4-Pyridinyl)benzaldehyde

Descripción general

Descripción

2-(4-Pyridinyl)benzaldehyde is an organic compound with the molecular formula C12H9NO. It consists of a benzaldehyde moiety substituted with a pyridine ring at the para position. This compound is known for its versatility in various chemical reactions and its significance in scientific research and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-(4-Pyridinyl)benzaldehyde can be synthesized through several methods. One common approach involves the Vilsmeier-Haack reaction, where 4-pyridylbenzene is treated with a formylating agent such as N,N-dimethylformamide and phosphorus oxychloride. The reaction typically occurs under reflux conditions, leading to the formation of the desired aldehyde.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the production process.

Análisis De Reacciones Químicas

Knoevenagel Condensation

2-(4-Pyridinyl)benzaldehyde participates in Knoevenagel condensations with active methylene compounds (e.g., acetylacetone) under piperidine catalysis. The reaction proceeds via iminium ion intermediates, where the pyridinyl group stabilizes transition states through electron-withdrawing effects. Theoretical studies show:

| Step | Free Energy Barrier (kcal/mol) | Key Catalysts |

|---|---|---|

| Iminium ion formation | 19.6 | Methanol solvent |

| Enolate attack | 13.7 | Hydroxide ion |

| Piperidine elimination | 14.1 | – |

The pyridinyl group lowers the activation energy for iminium formation compared to unsubstituted benzaldehyde derivatives .

Schiff Base Formation

Reaction with primary amines (e.g., 2-aminopyridine) yields Schiff bases under mild conditions. A study synthesized six derivatives with yields ranging from 72–89% , confirmed by - and -NMR . For example:

Coordination Chemistry

The compound acts as a bidentate ligand, coordinating metals via the aldehyde oxygen and pyridinyl nitrogen. Key applications include:

- Fluorescent probes : Forms luminescent Eu(III) complexes for cellular imaging .

- Catalysis : Pd(II) complexes catalyze Suzuki-Miyaura couplings with turnover numbers (TON) >1,000 .

Coordination Modes :

| Metal Center | Geometry | Application |

|---|---|---|

| Pd(II) | Square planar | Cross-coupling |

| Eu(III) | Octahedral | Bioimaging |

Aldol Condensation

In aldol reactions with ketones (e.g., cyclohexanone), this compound forms β-hydroxy ketones. Using a chiral pyridine-based diamine catalyst (5 mol%), enantiomeric excess (ee ) reaches 92% :

Key Data :

- Reaction time: 16–48 h

- Catalyst loading: 2–5 mol%

- Solvent: Toluene

Bis-Azomethine Formation

Reaction with hydrazine forms bis-azomethines through hemiaminal intermediates. Kinetic studies reveal:

Aplicaciones Científicas De Investigación

Coordination Chemistry

2-(4-Pyridinyl)benzaldehyde is widely used as a ligand in coordination chemistry. It forms stable complexes with various metal ions, which are valuable for studying photophysical properties and catalytic activities. For example, it has been utilized in the synthesis of iridium(III) complexes that exhibit interesting luminescent properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and phosphorescent materials .

Biological Applications

The compound serves as a precursor for the development of fluorescent probes that detect metal ions in biological systems. These probes are particularly useful in cellular imaging and tracking metal ion concentrations within living organisms . Additionally, this compound has been explored for its potential antimicrobial and anticancer activities, with studies indicating its effectiveness against various cell lines .

Pharmaceutical Applications

In medicinal chemistry, this compound is an important intermediate in the synthesis of pharmaceutical compounds. It has been investigated as a reactive metabolite of Atazanavir, an antiretroviral drug used in HIV treatment. Its role in inhibiting HIV-1 protease highlights its significance in drug development for viral infections .

Synthetic Routes

The synthesis of this compound can be achieved through several methods:

- Palladium-Catalyzed Coupling : Reacting 2-bromopyridine with benzaldehyde using palladium as a catalyst.

- Grignard Reaction : Utilizing 2-pyridylmagnesium bromide to react with benzaldehyde under controlled conditions .

Industrial Production

In industrial settings, continuous flow processes are often employed to produce this compound efficiently, ensuring consistent quality and yield through automated systems that control reaction parameters precisely .

Photophysical Studies

A study demonstrated the photophysical properties of iridium(III) complexes synthesized using this compound as a ligand. The research highlighted the complex's potential in OLED applications due to its high quantum efficiency and thermal stability.

Antimicrobial Activity

Research conducted on various derivatives of this compound revealed significant antimicrobial activity against specific bacterial strains. The structure-activity relationship was analyzed to optimize efficacy while minimizing toxicity .

Data Table: Comparison of Ligands

| Ligand Name | Metal Complex Example | Application Area | Notable Property |

|---|---|---|---|

| This compound | Iridium(III) complex | OLEDs | High luminescence |

| 4-(1-Piperidinyl)benzaldehyde | Nickel complex | Catalysis | Enhanced reactivity |

| 4-(Diphenylamino)benzaldehyde | Copper complex | Sensors | Selective detection |

Mecanismo De Acción

The mechanism of action of 2-(4-Pyridinyl)benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to changes in their function. Additionally, the pyridine ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparación Con Compuestos Similares

4-(2-Pyridinyl)benzaldehyde: This isomer has the pyridine ring attached at the ortho position relative to the aldehyde group.

2-(4-Formylphenyl)pyridine: Another structural isomer with the formyl group attached to the pyridine ring.

Uniqueness: 2-(4-Pyridinyl)benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The para-substitution of the pyridine ring relative to the aldehyde group allows for unique reactivity and interaction with other molecules, making it valuable in various synthetic and research applications.

Actividad Biológica

2-(4-Pyridinyl)benzaldehyde, also known as 4-pyridin-2-ylbenzaldehyde, is an organic compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound features a benzaldehyde functional group attached to a pyridine ring. Its molecular formula is , and it has a molecular weight of 169.19 g/mol. The compound's structure is critical in determining its biological interactions and activities.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, modulating metabolic pathways.

- Ligand Binding : It can function as a ligand, binding to various receptors and influencing cellular signaling processes.

- Antioxidant Activity : Some studies suggest that it exhibits antioxidant properties, potentially reducing oxidative stress in cells.

Antimicrobial Properties

Research has indicated that this compound possesses antimicrobial activity against various pathogens. A study conducted by found that the compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing effectiveness comparable to standard antibiotics.

Anticancer Activity

In vitro studies have shown that this compound may have anticancer properties. For example, a study published in the Journal of Medicinal Chemistry explored its effects on cancer cell lines. The compound induced apoptosis in human cancer cells through the activation of caspase pathways and modulation of cell cycle progression .

Case Study: Cytotoxicity Against Cancer Cells

A recent case study involved treating HeLa cells with varying concentrations of this compound. The results indicated a dose-dependent increase in cytotoxicity, with IC50 values calculated at approximately 25 µM after 48 hours of exposure. This suggests potential for development as a chemotherapeutic agent .

Comparative Biological Activity

To better understand the efficacy of this compound, it is useful to compare its activity with related compounds:

| Compound | Antimicrobial Activity | Anticancer Activity | Notes |

|---|---|---|---|

| This compound | Moderate | High | Effective against multiple strains |

| 4-pyridinecarboxaldehyde | Low | Moderate | Less effective than this compound |

| Pyridine-3-aldehyde | Moderate | Low | Limited anticancer properties |

Research Findings

- Antioxidant Activity : A study highlighted that this compound exhibited significant radical scavenging activity, which could contribute to its protective effects against oxidative damage in cells .

- Neuroprotective Effects : Preliminary research suggests that the compound may have neuroprotective effects in models of neurodegeneration, potentially through modulation of neuroinflammatory pathways .

- Toxicological Studies : Toxicity assessments indicate that while the compound shows promise for therapeutic applications, further studies are required to evaluate long-term safety and side effects .

Propiedades

IUPAC Name |

2-pyridin-4-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO/c14-9-11-3-1-2-4-12(11)10-5-7-13-8-6-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPSCYFZOYJSYGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40349086 | |

| Record name | 2-(4-Pyridinyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40349086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176526-00-4 | |

| Record name | 2-(4-Pyridinyl)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=176526-00-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Pyridinyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40349086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.